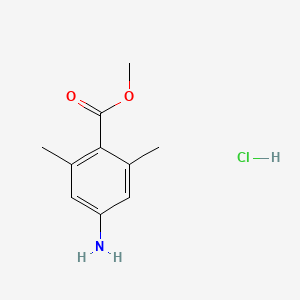
Methyl4-amino-2,6-dimethylbenzoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₄ClNO₂. It is a derivative of benzoic acid and is characterized by the presence of an amino group and two methyl groups on the benzene ring, as well as a methyl ester and hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-amino-2,6-dimethylbenzoate hydrochloride typically begins with 4-amino-2,6-dimethylbenzoic acid.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-amino-2,6-dimethylbenzoate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of methyl 4-amino-2,6-dimethylbenzoate.
Industrial Production Methods: Industrial production of methyl 4-amino-2,6-dimethylbenzoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is used as an intermediate in the synthesis of various chemical derivatives, which can be further utilized in different chemical reactions and studies.
Biology:
Biological Studies: The compound is used in biological research to study its effects on different biological systems and its potential as a biochemical tool.
Medicine:
Pharmaceutical Research: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is investigated for its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Mécanisme D'action
The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 4-amino-3,5-dimethylbenzoate hydrochloride
- Methyl 4-amino-2,6-dimethylbenzoate
- Ethyl 4-amino-2,6-dimethylbenzoate hydrochloride
Comparison: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both an amino group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, highlighting its uniqueness in various research and industrial contexts .
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
methyl 4-amino-2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-7(2)9(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |
Clé InChI |
YXSOHYVTBXLUFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



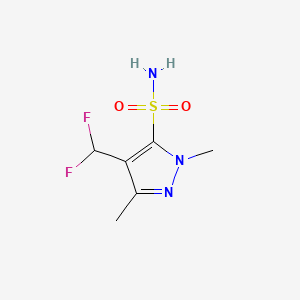
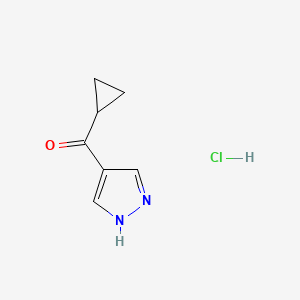
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
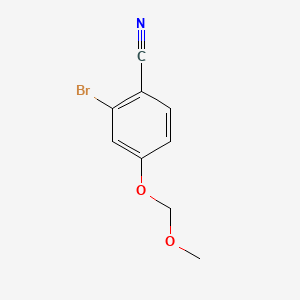
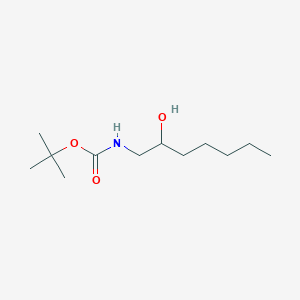
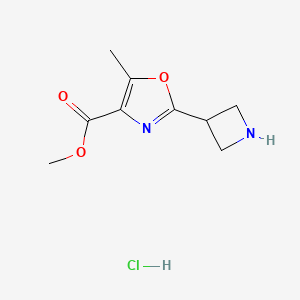

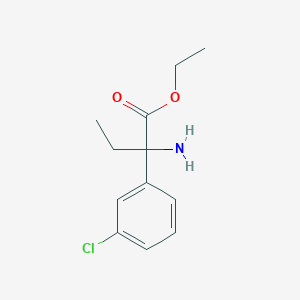
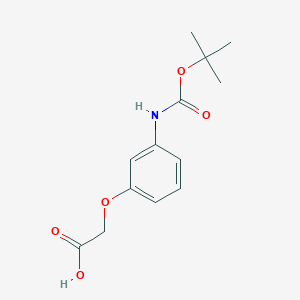

![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)

